4-[(Z)-(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl thiophene-2-carboxylate
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Overview
Description
4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE typically involves multi-step reactions. One common method involves the reaction of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one with an aromatic aldehyde and 1,3-cyclohexanediones in the presence of an acidic ionic liquid catalyst . This method is known for its efficiency, short reaction time, and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and scalability. The use of green solvents and catalysts is often preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-{(Z)-[5-Imino-7-oxo-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-methoxyphenyl thiophene-2-carboxylate .
- 4-[(Z)-(2-Benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl] phenyl benzoate .
Uniqueness
4-{[(6Z)-2-BENZYL-5-IMINO-7-OXO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-6-YLIDENE]METHYL}-2-METHOXYPHENYL THIOPHENE-2-CARBOXYLATE is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its combination of functional groups and heterocyclic rings makes it a valuable compound for various applications.
Properties
Molecular Formula |
C25H18N4O4S2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
[4-[(Z)-(2-benzyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]-2-methoxyphenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C25H18N4O4S2/c1-32-19-13-16(9-10-18(19)33-24(31)20-8-5-11-34-20)12-17-22(26)29-25(27-23(17)30)35-21(28-29)14-15-6-3-2-4-7-15/h2-13,26H,14H2,1H3/b17-12-,26-22? |
InChI Key |
UPTUWTVSGDMIFP-HACRSSKKSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=CS5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4)OC(=O)C5=CC=CS5 |
Origin of Product |
United States |
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